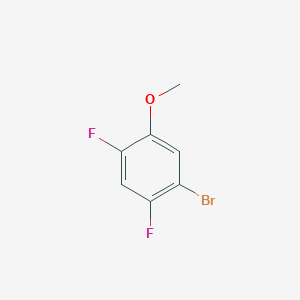

1-Bromo-2,4-difluoro-5-methoxybenzene

Vue d'ensemble

Description

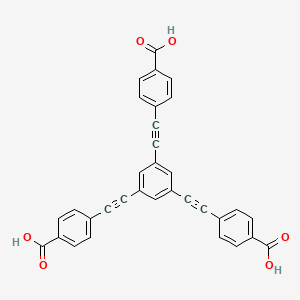

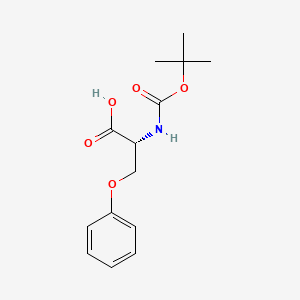

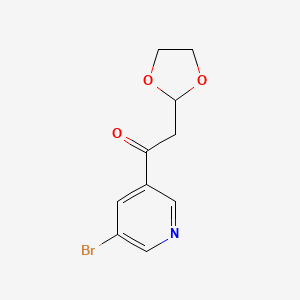

“1-Bromo-2,4-difluoro-5-methoxybenzene” is a chemical compound with the molecular formula BrC6H3F2 . It has a molecular weight of 192.99 . This compound undergoes lithiation exclusively at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid . It has been used in the preparation of key intermediates of chiral azole antifungal agents by a chemoenzymatic process .

Synthesis Analysis

The synthesis of “1-Bromo-2,4-difluoro-5-methoxybenzene” involves a telescoped approach to aryl hydroxymethylation . This process involves the combination of the Bouveault formylation and hydride reduction .

Molecular Structure Analysis

The molecular structure of “1-Bromo-2,4-difluoro-5-methoxybenzene” can be represented by the linear formula BrC6H3F2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The chemical reactions involving “1-Bromo-2,4-difluoro-5-methoxybenzene” are characterized by the initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Physical And Chemical Properties Analysis

“1-Bromo-2,4-difluoro-5-methoxybenzene” has a refractive index n20/D of 1.505 (lit.) . It has a boiling point of 145-146 °C (lit.) and a melting point of -4 °C (lit.) . The density of this compound is 1.708 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

Application 1: Preparation of Difluorophenacyl Analogs

- Summary of Application : This compound is used to prepare difluorophenacyl analogs, which are inhibitors of cyclin-dependent kinases .

Application 2: Synthesis of Aminopyridine N-Oxides

- Summary of Application : It is also used to synthesize aminopyridine N-oxides for selective inhibition of p38 MAP kinase .

-

Scientific Field : Chemical Synthesis

- Summary of Application : This compound is often used in chemical synthesis as a building block due to its reactivity .

- Methods of Application : The specific methods of application or experimental procedures depend on the reaction being performed and can vary widely .

- Results or Outcomes : The outcomes of this application can also vary widely depending on the reaction being performed .

-

Scientific Field : Analytical Chemistry

- Summary of Application : It may be used in analytical chemistry as a standard for mass spectrometry .

- Methods of Application : In mass spectrometry, it would be introduced into the instrument and ionized. The resulting ions would then be separated and detected .

- Results or Outcomes : The mass spectrum obtained can provide information about the molecular weight and structure of the compound .

-

Scientific Field : Chemical Synthesis

- Summary of Application : This compound is often used in chemical synthesis as a building block due to its reactivity .

- Methods of Application : The specific methods of application or experimental procedures depend on the reaction being performed and can vary widely .

- Results or Outcomes : The outcomes of this application can also vary widely depending on the reaction being performed .

-

Scientific Field : Analytical Chemistry

- Summary of Application : It may be used in analytical chemistry as a standard for mass spectrometry .

- Methods of Application : In mass spectrometry, it would be introduced into the instrument and ionized. The resulting ions would then be separated and detected .

- Results or Outcomes : The mass spectrum obtained can provide information about the molecular weight and structure of the compound .

Safety And Hazards

“1-Bromo-2,4-difluoro-5-methoxybenzene” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be worn .

Relevant Papers

There are several papers related to “1-Bromo-2,4-difluoro-5-methoxybenzene”. These papers discuss its properties, uses, and other relevant information .

Propriétés

IUPAC Name |

1-bromo-2,4-difluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHGZDMSUZUOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,4-difluoro-5-methoxybenzene | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1375519.png)

![5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1375522.png)

![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)